PAF C-18:1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

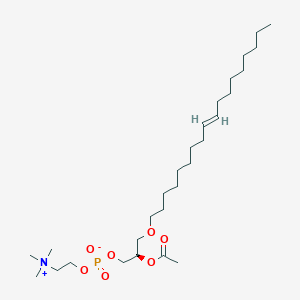

[(2R)-2-acetyloxy-3-[(E)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3/b14-13+/t28-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOQHUSCQCEBGK-DDXODTPOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Architecture and Biological Function of PAF C-18:1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the structure, signaling pathways, and biological activities of Platelet-Activating Factor (PAF) C-18:1. It is designed to be a comprehensive resource, incorporating detailed experimental protocols and quantitative data to facilitate further research and development in fields such as immunology, inflammation, and cardiovascular disease.

Chemical Structure of PAF C-18:1

Platelet-Activating Factor (PAF) C-18:1, a member of the PAF family of bioactive phospholipids, is a potent lipid mediator involved in a diverse range of physiological and pathological processes. Its precise chemical identity is 1-O-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine .

The structure consists of three key components attached to a glycerol (B35011) backbone:

-

sn-1 Position: An 18-carbon alkyl chain with one cis double bond at the 9th position (an oleyl group) is linked via an ether bond. This ether linkage is a defining feature of PAF and is crucial for its high biological activity.

-

sn-2 Position: A short acetyl group is attached via an ester bond. This feature is essential for its potent agonist activity at the PAF receptor.

-

sn-3 Position: A phosphocholine (B91661) headgroup, which confers the molecule its phospholipid nature.

The stereochemistry of the glycerol backbone is specified as sn (stereospecifically numbered), with the phosphocholine group at position 3.

Molecular Properties:

| Property | Value |

|---|---|

| IUPAC Name | [(2R)-2-acetyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

| Synonyms | 1-O-oleyl-2-acetyl-sn-glycero-3-phosphocholine, PC(O-18:1/2:0) |

| CAS Number | 85966-90-1 |

| Molecular Formula | C₂₈H₅₆NO₇P[1][2] |

| Molecular Weight | 549.72 g/mol [2] |

Signaling Pathways of this compound

This compound exerts its biological effects by binding to a specific G-protein coupled receptor known as the PAF receptor (PAFR).[3][4] The activation of PAFR can initiate multiple intracellular signaling cascades, primarily through the coupling to Gq and Gi subtypes of G-proteins.[3]

Key Signaling Events:

-

Gq-Protein Pathway: Upon ligand binding, the Gq alpha subunit activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers:

-

Inositol 1,4,5-trisphosphate (IP₃): IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).

-

-

Gi-Protein Pathway: The Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits of the Gi protein can also activate other effectors, including phospholipases and ion channels.

-

Downstream Effects: The activation of these primary pathways leads to a cascade of further cellular responses, including:

-

MAPK Activation: The signaling cascade can activate members of the Mitogen-Activated Protein Kinase (MAPK) family, such as p38 MAPK, which are involved in inflammation and cellular stress responses.

-

Arachidonic Acid Release: PAFR activation can stimulate Phospholipase A₂ (PLA₂), which releases arachidonic acid from membrane phospholipids.[5] Arachidonic acid can then be metabolized into various pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes.

-

Cytokine and Chemokine Production: PAF signaling can induce the transcription and release of various cytokines and chemokines, amplifying the inflammatory response.

-

Below is a diagram illustrating the primary signaling pathways initiated by PAF binding to its receptor.

Quantitative Biological Activity

The length and saturation of the alkyl chain at the sn-1 position of the PAF molecule influence its biological potency. This compound is a naturally occurring species that exhibits distinct activity profiles compared to other common PAF analogs like PAF C-16:0 and PAF C-18:0.

While comprehensive dose-response data for this compound is dispersed across literature, a key finding is its differential effect on leukocyte migration. Studies have shown that this compound is less potent than PAF C-16:0 and PAF C-18:0 in inducing neutrophil chemotaxis.[6] However, it is equipotent to these other PAF species in promoting the migration of eosinophils.[6] This suggests a degree of cell-type specificity in the recognition and response to different PAF molecular species.

| Cellular Response | This compound | PAF C-16:0 | PAF C-18:0 | Reference |

| Neutrophil Chemotaxis | Less Potent | More Potent | More Potent | [6] |

| Eosinophil Migration | Equipotent | Equipotent | Equipotent | [6] |

| Platelet Aggregation | Active | More Potent | Active | [7] |

Table 1: Comparative Biological Potency of PAF Analogs. This table summarizes the relative potency of different PAF species in various cellular assays based on available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This protocol describes the measurement of eosinophil migration in response to a chemoattractant gradient of this compound using a 48-well micro-chemotaxis chamber (Boyden chamber).

Materials:

-

This compound (stock solution in ethanol, diluted in assay buffer)

-

Human Eosinophils (isolated from peripheral blood by density gradient centrifugation)

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA)

-

48-well Micro-Chemotaxis Chamber (e.g., Neuro Probe)

-

Polycarbonate membrane with 5 µm pores

-

Staining solution (e.g., Diff-Quik)

-

Microscope with 40x objective

Procedure:

-

Preparation of Chemoattractant: Prepare serial dilutions of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) in the assay buffer. Use the assay buffer alone as a negative control.

-

Chamber Assembly:

-

Add 25 µL of the diluted this compound or control buffer to the lower wells of the chemotaxis chamber.

-

Carefully place the polycarbonate membrane over the lower wells, avoiding air bubbles.

-

Assemble the chamber by securing the upper plate.

-

-

Cell Preparation: Resuspend the isolated eosinophils in the assay buffer to a final concentration of 1 x 10⁶ cells/mL.

-

Cell Loading: Add 50 µL of the eosinophil suspension to the upper wells of the chamber.

-

Incubation: Incubate the assembled chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.

-

Post-Incubation Processing:

-

Disassemble the chamber and scrape non-migrated cells from the top surface of the membrane.

-

Fix the membrane in methanol (B129727) for 5 minutes.

-

Stain the membrane with a suitable stain (e.g., Diff-Quik) to visualize the migrated cells on the lower surface.

-

-

Quantification:

-

Mount the dried membrane on a glass slide.

-

Count the number of migrated eosinophils in several high-power fields (HPF) using a light microscope.

-

Express the results as the mean number of migrated cells per HPF or as a chemotactic index (fold increase over the negative control).

-

Workflow Diagram:

Quantification of this compound in Biological Samples by GC-MS

This protocol outlines a general procedure for the extraction, derivatization, and quantification of PAF from biological samples (e.g., cell culture supernatants, plasma) using Gas Chromatography-Mass Spectrometry (GC-MS). This method provides high specificity and sensitivity.

Materials:

-

Biological Sample (e.g., 1 mL of plasma)

-

Internal Standard (e.g., deuterated PAF, d₃-PAF)

-

Extraction Solvent: Chloroform/Methanol (1:2, v/v)

-

Derivatization Reagent: Pentafluorobenzoyl chloride (PFB-Cl) in acetonitrile

-

GC-MS system with a suitable capillary column (e.g., DB-17)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation and Extraction:

-

To the biological sample, add a known amount of the internal standard (d₃-PAF).

-

Extract lipids using the Bligh and Dyer method by adding the chloroform/methanol solvent mixture.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Purification by SPE:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the lipid extract onto the cartridge.

-

Wash the cartridge with water and then a methanol/water mixture to remove polar impurities.

-

Elute the PAF-containing fraction with methanol.

-

Dry the eluate under a stream of nitrogen.

-

-

Derivatization:

-

The phosphocholine headgroup must be removed and the remaining diglyceride derivatized to increase volatility for GC analysis. This is a multi-step process often involving phospholipase C treatment followed by derivatization.

-

A more direct chemical derivatization can be performed. For instance, after enzymatic hydrolysis to the diglyceride, react the sample with PFB-Cl to form a pentafluorobenzoyl derivative. This derivative is highly electron-capturing, enhancing sensitivity in negative chemical ionization (NCI) mode.

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

-

Inject 1-2 µL into the GC-MS system.

-

Use a temperature program to separate the components on the capillary column.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect specific ions for the derivatized this compound and the internal standard.

-

-

Quantification:

-

Generate a standard curve by analyzing known amounts of this compound standard with a fixed amount of the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of this compound in the sample by interpolating its peak area ratio on the standard curve.

-

Logical Flow Diagram:

Conclusion

This compound is a structurally distinct and biologically significant member of the platelet-activating factor family. Its unique activity profile, particularly in mediating eosinophil migration, highlights the importance of the sn-1 alkyl chain structure in determining cellular responses. The detailed structural information, signaling pathways, and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the roles of this compound in health and disease, and for professionals engaged in the development of novel therapeutics targeting PAF-mediated pathways. Further quantitative studies are warranted to fully elucidate the structure-activity relationships among different PAF species and their interactions with the PAF receptor on various cell types.

References

- 1. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of antiplatelet agents on platelet aggregation induced by platelet--activating factor (PAF) in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for platelet-activating factor (PAF) and analogues reveal differences between PAF receptors on platelets and macrophages : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 4. Anti-Inflammatory and Antiplatelet Interactions on PAF and ADP Pathways of NSAIDs, Analgesic and Antihypertensive Drugs for Cardioprotection—In Vitro Assessment in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of platelet-activating factor in biological samples using liquid chromatography/mass spectrometry with column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine. This molecule is a member of the platelet-activating factor (PAF) family of lipid mediators, which are potent signaling molecules involved in a wide range of physiological and pathological processes. This guide is intended for researchers, scientists, and drug development professionals working with this class of compounds.

Core Chemical Properties

1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine, also known as PAF C18:1, is a naturally occurring phospholipid that plays a significant role in inflammatory responses.[1] It is structurally characterized by an octadecenyl ether linkage at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine (B91661) headgroup at the sn-3 position of the glycerol (B35011) backbone. The presence of the double bond in the octadecenyl chain distinguishes it from its saturated counterpart, 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of 1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine and a related saturated compound for comparison.

| Property | 1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine | 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (for comparison) |

| Synonyms | PAF C-18:1, PC(O-18:1(9Z)/2:0) | C18-PAF |

| CAS Number | 85966-90-1[1][2] | 74389-68-7 |

| Molecular Formula | C₂₈H₅₆NO₇P[2] | C₂₆H₅₄NO₇P[3] |

| Molecular Weight | 549.7 g/mol [2] | 523.7 g/mol [4] |

| Physical State | Solid[2] | Data not available |

| Storage Temperature | -20°C[5] | Data not available |

| Stability | At least 1 year at -20°C[5] | Data not available |

Biological Activity and Signaling Pathways

As a member of the PAF family, 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine is a potent lipid mediator involved in various biological processes, including inflammation, platelet aggregation, and anaphylaxis.[3] It exerts its effects by binding to the G-protein coupled platelet-activating factor receptor (PAFR).

Signaling Cascade

The binding of 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine to PAFR initiates a downstream signaling cascade, primarily through the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including enzyme activation, gene expression, and cytoskeletal rearrangement.

PAF Signaling Pathway

Experimental Protocols

The study of 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine often involves techniques common to lipid research and cell signaling. Below are representative methodologies for key experiments.

Neutrophil Chemotaxis Assay

This assay is used to evaluate the chemoattractant properties of 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine.[1]

Methodology:

-

Cell Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

-

Chemotaxis Chamber Setup: Utilize a multi-well chemotaxis chamber with a microporous membrane separating the upper and lower wells.

-

Loading:

-

Add a solution of 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine at various concentrations to the lower wells.

-

Add a suspension of isolated neutrophils to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (e.g., 60-90 minutes).

-

Quantification:

-

After incubation, remove the membrane and stain the migrated cells on the lower side of the membrane.

-

Count the number of migrated cells in multiple high-power fields using a microscope.

-

Alternatively, quantify migrated cells using a fluorescent dye and a plate reader.

-

Neutrophil Chemotaxis Workflow

Synthesis and Purification

The synthesis of PAF analogs can be complex, often involving multiple steps of protection, coupling, and deprotection. A general approach for the synthesis of similar ether-linked phospholipids (B1166683) has been described.[6]

General Synthetic Strategy:

-

Starting Material: Begin with a suitable glycerol derivative, such as rac-1-O-octadecen-9'-ylglycerol.

-

Enzymatic Resolution: Employ an enzymatic reaction, for instance, using phospholipase A2, to selectively deacylate a racemic mixture and obtain the desired sn-1 enantiomer.

-

Introduction of the Acetyl Group: Acetylate the free hydroxyl group at the sn-2 position using acetic anhydride (B1165640) or a similar acetylating agent.

-

Phosphocholine Headgroup Installation: Introduce the phosphocholine headgroup at the sn-3 position. This can be achieved through various phosphoramidite (B1245037) or phosphorylation methodologies.

-

Purification: Purify the final product using chromatographic techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity.

Analytical Characterization:

The structure and purity of the synthesized 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine should be confirmed using a combination of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the overall structure and stereochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Stability and Storage

Ether lipids like 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine are generally more stable than their ester-linked counterparts. However, proper storage is crucial to maintain their integrity. It is recommended to store the compound in a tightly sealed container at -20°C.[5] For experimental use, stock solutions can be prepared in a suitable organic solvent such as ethanol (B145695) and stored at low temperatures. Repeated freeze-thaw cycles should be avoided.

Conclusion

1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine is a biologically active phospholipid with significant potential for research in inflammation and cell signaling. This guide provides essential information on its chemical properties, biological functions, and relevant experimental protocols to aid researchers and drug developers in their investigations of this potent lipid mediator. A thorough understanding of its characteristics is fundamental for designing and interpreting experiments aimed at elucidating its physiological roles and therapeutic potential.

References

- 1. 1-O-(CIS-9-OCTADECENYL)-2-O-ACETYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 85966-90-1 [chemicalbook.com]

- 2. 1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine | C28H56NO7P | CID 16759362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 4. Platelet-activating factor | C26H54NO7P | CID 108156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. An improved synthesis of 1-0-[3H] alkyl-2-acyl-sn-glycerol-3-phosphorylethanolamine with an unsaturated acyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inflammatory Mediator PAF C-18:1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-Activating Factor (PAF) C-18:1, a less-studied isoform of the potent phospholipid mediator family, plays a significant role in the orchestration of inflammatory responses. This document provides an in-depth technical overview of the mechanism of action of 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF C-18:1), focusing on its interaction with cellular receptors and the subsequent signaling cascades that drive inflammation. This guide consolidates current knowledge, presents comparative quantitative data, details relevant experimental methodologies, and visualizes the complex signaling networks involved, to serve as a comprehensive resource for researchers and professionals in the field of inflammation and drug development.

Introduction

Platelet-Activating Factor (PAF) encompasses a family of potent, biologically active phospholipids (B1166683) that are key mediators in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] While the C-16:0 isoform has been extensively studied, other naturally occurring variants such as this compound are also integral to the inflammatory milieu. This compound is produced by various immune cells upon stimulation and contributes to the establishment and maintenance of the inflammatory response.[2][3] Understanding the specific mechanism of action of this compound is crucial for the development of targeted therapeutics for inflammatory diseases.

This compound and its Receptor: The Primary Interaction

The biological effects of this compound are primarily mediated through its interaction with a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAF-R).[1][2] This high-affinity receptor is expressed on the surface of a wide range of cells involved in the inflammatory response, including platelets, neutrophils, eosinophils, macrophages, and endothelial cells.[1] The binding of this compound to PAF-R initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, predominantly of the Gq and Gi families.[4][5]

Signaling Pathways Activated by this compound

Upon PAF-R activation, a cascade of intracellular signaling events is triggered, leading to a multifaceted inflammatory response.

Gq-Mediated Phospholipase C Activation

The activation of Gq proteins by the this compound-bound PAF-R leads to the stimulation of phospholipase C (PLC).[6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a critical event that activates numerous downstream effector proteins, including calmodulin and various protein kinases.[6]

-

DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). Activated PKC phosphorylates a wide range of substrate proteins, leading to the modulation of cellular processes such as gene expression, cell proliferation, and the release of inflammatory mediators.

Arachidonic Acid Metabolism

A key consequence of PAF-R activation is the mobilization of arachidonic acid (AA) from membrane phospholipids, primarily through the action of cytosolic phospholipase A2 (cPLA2). The released AA is then metabolized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways to generate a variety of pro-inflammatory eicosanoids, including prostaglandins (B1171923) (PGs) and leukotrienes (LTs).[6] These molecules further amplify the inflammatory response by increasing vascular permeability, promoting leukocyte chemotaxis, and causing pain and fever.

PAF-R-Independent NLRP3 Inflammasome Activation

Recent evidence has unveiled a novel, PAF-R-independent mechanism by which PAF isoforms, including C-18:1, can propagate inflammation.[7][8] This pathway involves the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system.[9] Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[7][9] This PAF-R-independent mechanism may explain the limited efficacy of PAF-R antagonists in certain inflammatory conditions.[7]

Quantitative Data on this compound Activity

The biological potency of PAF can vary depending on the length and saturation of the sn-1 alkyl chain. Comparative studies have provided insights into the relative activity of this compound.

| Inflammatory Response | Cell Type | This compound Potency Compared to Other Isoforms | Reference |

| Chemotaxis | Neutrophils | Less potent than PAF C-16:0 and C-18:0 | [2][3][10] |

| Migration | Eosinophils | Equipotent to PAF C-16:0 and C-18:0 | [2][3][10] |

| Platelet Aggregation | Platelets | Data suggests varying degrees of affinity for PAF-R based on sn-1 chain | [11] |

| Cytokine Release (IL-6, IL-8, GM-CSF) | Human Conjunctival Epithelial Cells | EC50 for general PAF: 108 ± 48 nM | [12] |

| Phosphoinositide Turnover | Human Conjunctival Epithelial Cells | EC50 for general PAF: 5.9 ± 1.7 nM | [12] |

| Intracellular Calcium Mobilization | Human Conjunctival Epithelial Cells | EC50 for general PAF: 0.81 nM | [12] |

Note: Specific EC50 values for this compound are not consistently reported across the literature; much of the quantitative data is for PAF in general or the C-16:0 isoform.

Experimental Protocols for Studying this compound

Investigating the inflammatory effects of this compound requires robust and reproducible experimental models. Below are generalized protocols for key in vitro assays.

Neutrophil and Eosinophil Chemotaxis/Migration Assay

This assay measures the directed movement of granulocytes in response to a chemoattractant gradient of this compound.

Materials:

-

Isolated human neutrophils or eosinophils

-

This compound (stock solution in ethanol (B145695), diluted in assay buffer)

-

Boyden chamber or similar multi-well chemotaxis chamber (e.g., with a 3-5 µm pore size polycarbonate membrane)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Cell staining dye (e.g., Calcein-AM) or manual cell counting equipment

Protocol:

-

Prepare a stock solution of this compound in ethanol and dilute to desired concentrations (e.g., ranging from 10⁻¹⁰ to 10⁻⁶ M) in assay buffer. A concentration of 1 µM has been used in whole blood stimulation assays.[13]

-

Add the this compound dilutions to the lower wells of the chemotaxis chamber. Use assay buffer alone as a negative control.

-

Isolate neutrophils or eosinophils from fresh human blood using density gradient centrifugation.

-

Resuspend the isolated cells in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.

-

Place the polycarbonate membrane over the lower wells.

-

Add the cell suspension to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

-

After incubation, remove the membrane and scrape off non-migrated cells from the top surface.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Quantify the number of migrated cells by microscopy or by measuring fluorescence if a fluorescent dye was used.

-

Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve.

Measurement of Intracellular Calcium Mobilization

This assay quantifies the increase in intracellular calcium concentration following stimulation with this compound.

Materials:

-

Adherent or suspension cells expressing PAF-R

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorometric imaging plate reader or fluorescence microscope

Protocol:

-

Culture cells to an appropriate confluency in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove extracellular dye.

-

Establish a baseline fluorescence reading.

-

Add this compound at various concentrations to the wells and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated.

-

Analyze the data to determine the peak calcium response and the dose-dependent effect of this compound.

Cytokine Release Assay

This assay measures the amount of pro-inflammatory cytokines secreted by cells in response to this compound stimulation.

Materials:

-

Immune cells (e.g., macrophages, monocytes) or other relevant cell types

-

This compound

-

Cell culture medium

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., IL-6, IL-8, TNF-α)

Protocol:

-

Plate cells in a multi-well plate and culture overnight.

-

Replace the culture medium with fresh medium containing various concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C.

-

After incubation, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the concentration of the desired cytokines in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Generate dose-response curves for cytokine release induced by this compound.

Conclusion

This compound is a significant, though less characterized, player in the complex network of inflammatory mediators. Its ability to activate the PAF receptor and trigger potent downstream signaling cascades, including PLC activation, calcium mobilization, and arachidonic acid metabolism, underscores its importance in the inflammatory process. Furthermore, the discovery of a PAF-R-independent mechanism involving NLRP3 inflammasome activation opens new avenues for understanding its role in diseases where PAF-R antagonists have shown limited success. While there are still gaps in our knowledge regarding the precise quantitative differences and potential unique signaling pathways of this compound compared to other isoforms, this guide provides a solid foundation for researchers and drug development professionals. Further investigation into the specific contributions of this compound to various inflammatory pathologies will be instrumental in the development of more effective and targeted anti-inflammatory therapies.

References

- 1. Platelet-Activating Factor Blockade Inhibits the T-Helper Type 17 Cell Pathway and Suppresses Psoriasis-Like Skin Disease in K5.hTGF-β1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. paf c 18 — TargetMol Chemicals [targetmol.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LysoPC and PAF Trigger Arachidonic Acid Release by Divergent Signaling Mechanisms in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Neuronal profilin isoforms are addressed by different signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Frontiers | Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16 [frontiersin.org]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multimodal analysis of granulocytes, monocytes, and platelets in patients with cystic fibrosis before and after Elexacaftor–Tezacaftor–Ivacaftor treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of PAF C-18:1 in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent, naturally occurring phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, immune responses, and thrombosis.[1][2] PAF exists as a family of structurally related molecules, with the C-18:1 variant, 1-oleoyl-2-acetyl-sn-glycero-3-phosphorylcholine, being a significant endogenous species.[3][4] This technical guide provides a comprehensive overview of the biological functions of PAF C-18:1 in cell signaling, with a focus on its distinct roles compared to other PAF analogs. We will delve into the specific signaling pathways it modulates, present available quantitative data, and provide detailed experimental protocols for its study.

This compound, like other PAF species, exerts its effects by binding to the G-protein coupled PAF receptor (PAFR).[4][5] This interaction initiates a cascade of intracellular signaling events that are highly cell-type and context-dependent.[6] While often studied in the context of inflammation, the nuances of this compound signaling are critical for understanding its specific contributions to cellular responses and for the development of targeted therapeutics.

Comparative Biological Activity of this compound

The biological activity of PAF is highly dependent on the length and saturation of the sn-1 alkyl chain. This compound exhibits distinct potency in various cellular assays when compared to the more commonly studied C16:0 and C18:0 analogs.

| Cell Type | Biological Response | This compound Potency Compared to C16:0 PAF | Reference |

| Neutrophils | Chemotaxis | Less Potent | [3] |

| Eosinophils | Migration | Equipotent | [3][7] |

| Kidney Vasculature | Vasodilation | Less Potent | [8] |

| Systemic Vasculature | Hypotension | Less Potent | [8] |

Signaling Pathways Modulated by this compound

Upon binding to its receptor, this compound triggers a conformational change in the PAFR, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq and Gi families.[9] This initiates downstream signaling cascades that culminate in various cellular responses.

Phospholipase C (PLC) and Intracellular Calcium Mobilization

Activation of the Gq pathway by PAFR leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a critical event in many PAF-mediated processes, including cell migration and degranulation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

PAF receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK). This pathway is crucial for regulating gene expression, cell proliferation, and differentiation. The activation of the MAPK pathway by PAF can occur through both G-protein-dependent and independent mechanisms, often involving intermediates like protein kinase C (PKC), which is activated by DAG and Ca2+.

Experimental Protocols

Neutrophil and Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the chemotactic response of neutrophils and eosinophils to this compound using a Boyden chamber.

-

Cell Isolation:

-

Isolate neutrophils and eosinophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by negative selection with immunomagnetic beads to achieve high purity.

-

Resuspend the isolated cells in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

-

-

Boyden Chamber Assembly:

-

Use a 48-well microchemotaxis chamber with a polyvinylpyrrolidone-free polycarbonate membrane (typically 3-5 µm pore size for neutrophils and 5-8 µm for eosinophils).

-

Place serial dilutions of this compound (e.g., 10^-11 to 10^-6 M) or a vehicle control in the lower wells of the chamber.

-

Place the membrane over the lower wells.

-

-

Chemotaxis:

-

Add 50 µL of the cell suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

-

-

Quantification of Migration:

-

After incubation, remove the membrane and scrape off the non-migrated cells from the top surface.

-

Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).

-

Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a microscope.

-

Alternatively, for a higher throughput method, pre-label the cells with a fluorescent dye (e.g., Calcein-AM) and quantify the migrated cells in the lower chamber using a fluorescence plate reader.

-

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium influx in response to this compound stimulation using the fluorescent indicator Fura-2 AM.

-

Cell Preparation:

-

Plate cells (e.g., neutrophils, eosinophils, or a relevant cell line) on glass coverslips and allow them to adhere.

-

Load the cells with 2-5 µM Fura-2 AM in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with buffer to remove extracellular dye.

-

-

Fluorescence Measurement:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Continuously perfuse the cells with buffer.

-

Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.

-

Record a stable baseline fluorescence ratio (340/380 nm).

-

-

Stimulation and Data Acquisition:

-

Introduce this compound at the desired concentration into the perfusion chamber.

-

Continue to record the 340/380 nm fluorescence ratio to monitor the change in intracellular calcium concentration.

-

At the end of the experiment, calibrate the fluorescence signal using ionomycin (B1663694) to determine the maximum fluorescence ratio (Rmax) and a calcium chelator (e.g., EGTA) to determine the minimum ratio (Rmin).

-

-

Data Analysis:

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca2+.

-

Western Blot for MAPK (ERK) Phosphorylation

This protocol describes the detection of ERK phosphorylation in response to this compound stimulation.

-

Cell Culture and Stimulation:

-

Culture cells to 70-80% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Stimulate the cells with this compound at various concentrations and for different time points (e.g., 0, 2, 5, 10, 30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.

-

Conclusion

This compound is an important endogenous lipid mediator with distinct biological functions in cell signaling. Its differential effects on various cell types, particularly immune cells, highlight the complexity of the PAF signaling network. While it is established that this compound is a less potent activator of neutrophils compared to C16:0 PAF, its equipotent activity on eosinophils suggests a specific role in allergic and inflammatory conditions where eosinophils are prominent. The detailed protocols provided in this guide offer a starting point for researchers to investigate the specific roles of this compound in their experimental systems. Further research is warranted to fully elucidate the quantitative aspects of this compound signaling and to explore its potential as a therapeutic target in various diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 8. Vasorelaxant effect of C16-PAF and C18-PAF on renal blood flow and systemic blood pressure in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PAF C-18:1 Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Platelet-Activating Factor (PAF) C-18:1 to its receptor (PAFR). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development who are focused on the PAF signaling system. This document synthesizes available data on binding affinity and kinetics, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Introduction to PAF C-18:1 and its Receptor

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor, the PAF receptor (PAFR). PAF molecules are a class of structurally related lipids, and their biological activity can vary depending on the length of the alkyl chain at the sn-1 position. This compound, which contains an 18-carbon chain with one degree of unsaturation at the sn-1 position, is a naturally occurring isoform of PAF. Understanding the specific binding affinity and kinetics of this compound is crucial for elucidating its precise physiological roles and for the development of targeted therapeutics. While often compared to the more commonly studied C-16:0 and C-18:0 isoforms, this compound exhibits its own unique binding characteristics and biological activities.

Quantitative Analysis of this compound Receptor Binding

The interaction between this compound and its receptor is characterized by specific binding parameters that quantify the affinity and kinetics of this interaction. While direct measurement of the dissociation constant (Kd) for this compound is not extensively reported in publicly available literature, functional assays provide valuable insights into its potency.

Table 1: Functional Potency of PAF Analogs in Platelet Aggregation

| Ligand | EC50 (M) for Platelet Aggregation |

| PAF C-16:0 | 1.6 x 10-11 |

| PAF C-18:0 | 1.4 x 10-10 |

| This compound | 3.6 x 10-10 |

This data, derived from functional platelet aggregation assays, indicates that this compound is a potent agonist of the PAF receptor, albeit with a slightly lower potency compared to the C-16:0 and C-18:0 analogs in this specific biological response.[1]

Experimental Protocols for PAF Receptor Binding Assays

The characterization of ligand binding to the PAF receptor is typically achieved through radioligand binding assays. A common approach is a competitive binding assay using a radiolabeled PAF analog, such as [3H]-PAF.

Protocol: [3H]-PAF Competitive Binding Assay with Washed Platelets

This protocol outlines a standard procedure for determining the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the PAF receptor on platelets.[2]

1. Preparation of Washed Platelets:

-

Collect whole blood from a suitable donor (e.g., human, rabbit) into an anticoagulant solution (e.g., acid-citrate-dextrose).

-

Centrifuge the blood at a low speed (e.g., 150 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).

-

Treat the PRP with apyrase and incubate at 37°C for 15 minutes.

-

Acidify the PRP to a pH of 6.5 with citric acid and centrifuge at a higher speed (e.g., 1,200 x g) for 15 minutes to pellet the platelets.

-

Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing albumin and adjust the platelet concentration to a desired level (e.g., 2-5 x 108 cells/mL).

2. Competitive Binding Assay:

-

In assay tubes, combine the washed platelet suspension with a fixed concentration of [3H]-PAF (typically at or below its Kd value).

-

Add varying concentrations of the unlabeled competitor ligand (e.g., this compound or other test compounds).

-

To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled PAF receptor antagonist.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow for a typical competitive binding assay.

PAF Receptor Signaling Pathways

Upon binding of an agonist like this compound, the PAF receptor initiates a cascade of intracellular signaling events. The receptor is coupled to multiple G-proteins, primarily Gq/11 and Gi/o, leading to the activation of various downstream effector enzymes and the generation of second messengers. While the general PAFR signaling pathway is well-characterized, some evidence suggests that different PAF isoforms may elicit distinct downstream effects. For instance, in neuronal cells, PAF C-16:0 has been shown to be anti-apoptotic, whereas PAF C-18:0 is pro-apoptotic, indicating isoform-specific signaling outcomes.[3]

The canonical signaling pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events lead to a variety of cellular responses, including platelet aggregation, inflammation, and neurotransmission.

The following diagram illustrates the primary signaling cascade initiated by PAF receptor activation.

References

Discovery and history of Platelet-Activating Factor C-18:1

An In-depth Technical Guide to the Discovery and History of Platelet-Activating Factor C-18:1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that acts as a powerful mediator in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1][2] Initially thought to be a single molecule, PAF is now understood to be a family of structurally related lipids, with the length and saturation of the O-alkyl chain at the sn-1 position determining the specific molecular species.[1] This guide focuses on the discovery, history, and core scientific data related to a specific variant, PAF C-18:1, which features an 18-carbon monounsaturated chain.

Historical Discovery and Key Milestones

The journey to understanding PAF began in the late 1960s with observations of a substance that could induce histamine (B1213489) release from rabbit platelets.[3][4][5]

-

Late 1960s: Researchers Barbaro and Zvaifler first described a substance involved in antigen-induced histamine release from rabbit platelets during passive cutaneous anaphylaxis.[2][3][4]

-

1970: Peter M. Henson described a 'soluble factor' released from leukocytes that triggered the release of vasoactive amines in platelets.[3][4]

-

1972: The term "Platelet-Activating Factor" (PAF) was officially coined by French immunologist Jacques Benveniste and his colleagues, who identified a novel factor that not only induced platelet aggregation but also participated in leukocyte-dependent histamine release.[3][4] Benveniste's early work established that PAF was a lipid-like molecule of immense potency; he prepared a PAF solution from 100 liters of hog blood, where just 1 microliter was enough to cause platelet aggregation.[2][3]

-

1979: A pivotal year in PAF research.

-

Benveniste's team provided evidence that macrophages are a significant source of PAF, expanding its role beyond basophils.[1][6]

-

The definitive chemical structure of PAF was elucidated by Constantinos A. Demopoulos, R. Neal Pinckard, and Donald J. Hanahan.[3][4] They identified the molecule as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and synthesized it, naming it Acetyl-glyceryl-ether-phosphocholine (AGEPC).[3] Their synthetic compound showed biological activities identical to naturally produced rabbit PAF.[3]

-

The initial structural work primarily focused on saturated alkyl chains like C16:0 and C18:0. Subsequent research identified several molecular species of PAF that vary in the length and saturation of this O-alkyl side-chain, including the naturally occurring this compound.[1][7]

Chemical Structure of this compound

PAF belongs to the class of phosphoglycerylether lipids.[3] The defining features critical for its biological activity are:

-

sn-1 Position: An ether linkage connecting an alkyl group to the glycerol (B35011) backbone. For this compound, this is an 18-carbon chain with one double bond (octadecenyl).

-

sn-2 Position: A short-chain acetyl group. This feature is crucial for its activity and increases its water solubility, allowing it to function as a soluble signaling molecule.[1][8]

-

sn-3 Position: A phosphocholine (B91661) head group.[1]

Chemical Name: 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine Molecular Formula (for 18:1 variant): C₂₈H₅₆NO₇P[7] Molecular Weight: 549.7 g/mol [7][9]

Biosynthesis of Platelet-Activating Factor

PAF is not typically stored pre-formed within cells but is synthesized on demand by a variety of cells, including platelets, endothelial cells, neutrophils, monocytes, and macrophages, in response to specific stimuli.[1] There are two primary pathways for its biosynthesis: the remodeling pathway and the de novo pathway.[8][10]

The Remodeling Pathway

This pathway is the primary source of PAF during inflammatory and pathological conditions.[1][8] It is a two-step process initiated by inflammatory agents.

-

Step 1: PLA₂ Activation: An inflammatory stimulus activates Phospholipase A₂ (PLA₂). This enzyme acts on existing membrane phospholipids (B1166683) (1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine), removing the long-chain fatty acid from the sn-2 position. This reaction yields Lyso-PAF and a free fatty acid (often arachidonic acid, a precursor for eicosanoids).[8][11]

-

Step 2: Acetylation: The intermediate, Lyso-PAF, is then acetylated by the enzyme Lyso-PAF acetyltransferase (LPCAT), using acetyl-CoA as the acetyl donor, to form the final, active PAF molecule.[11]

Caption: The Remodeling Pathway for PAF synthesis.

The De Novo Pathway

This pathway is thought to be responsible for producing the low, physiological levels of PAF required for normal cellular functions.[8][10] It involves the sequential modification of a glycerol backbone.

-

An acetyl group is transferred to 1-O-alkyl-sn-glycero-3-phosphate.

-

The phosphate (B84403) group at the sn-3 position is removed by a phosphohydrolase.

-

Finally, a phosphocholine group is added by a cholinephosphotransferase to form PAF.[8][10]

Biological Activity and Signaling Pathway

This compound, like other PAF species, exerts its effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[12][13] This receptor is found on the surface of numerous cell types, including platelets, neutrophils, macrophages, and endothelial cells.[1][12]

Binding of PAF to its receptor initiates a cascade of intracellular signaling events:

-

G-Protein Activation: Ligand-receptor binding activates associated G-proteins (primarily Gq/11).

-

PLC Activation: The activated G-protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺), leading to a rapid increase in cytosolic Ca²⁺ levels.

-

DAG and elevated Ca²⁺ levels cooperatively activate Protein Kinase C (PKC).

-

-

Cellular Response: The activation of these pathways leads to various cellular responses, such as platelet aggregation, degranulation, inflammation, chemotaxis, and changes in vascular permeability.[1]

References

- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 2. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives [mdpi.com]

- 4. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of Platelet-Activating Factor (PAF) in inflammation - Ioannis Zabetakis [izab.net]

- 6. Platelet-activating factor and macrophages. I. Evidence for the release from rat and mouse peritoneal macrophages and not from mastocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound [myskinrecipes.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of PAF C-18:1 in Eosinophil Migration and Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation and allergic reactions. Eosinophils, key effector cells in allergic inflammation and parasitic infections, are highly responsive to PAF. PAF exists as a family of structurally related molecules, with variations in the length and saturation of the alkyl chain at the sn-1 position. This technical guide provides an in-depth analysis of the role of a specific molecular species, PAF C-18:1 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine), in eosinophil migration and activation. We will delve into the available quantitative data, detailed experimental protocols, and the intricate signaling pathways governing these cellular responses.

Data Presentation: Quantitative Effects of this compound on Eosinophil Function

While the literature extensively describes the pro-inflammatory effects of the more common PAF C-16:0, specific quantitative data for this compound is less abundant. However, key studies have established its role in eosinophil migration.

Eosinophil Migration (Chemotaxis)

Research by Erger and Casale (1996) demonstrated that this compound is equipotent to other naturally occurring PAF species, PAF C-16:0 and PAF C-18:0, in inducing eosinophil migration.[1] Time-course experiments showed that all three PAF species induced significant and equivalent eosinophil migration, which was detectable at 1 hour and peaked at 2 hours.[1] The chemotactic response to all three PAF species was inhibited by the specific PAF receptor antagonist WEB 2086, indicating a receptor-mediated process.[1]

Table 1: Comparative Eosinophil Chemotactic Potency of PAF Molecular Species

| PAF Species | Relative Potency in Eosinophil Migration | Optimal Concentration Range (M) |

| This compound | Equipotent to C-16:0 and C-18:0[1] | 10-8 to 10-5[2] |

| PAF C-16:0 | Equipotent to C-18:1 and C-18:0[1] | 10-8 to 10-5[2] |

| PAF C-18:0 | Equipotent to C-18:1 and C-16:0[1] | 10-8 to 10-5[2] |

Eosinophil Activation

Quantitative data directly comparing the potency of this compound with other PAF species on specific eosinophil activation markers such as superoxide (B77818) production and degranulation is not extensively available in the current literature. However, general PAF-induced activation pathways are well-characterized. PAF is known to induce a bimodal superoxide anion production in human eosinophils, consisting of a transient first phase and a sustained second phase.[3] Furthermore, PAF can induce degranulation, releasing cytotoxic granule proteins, though some studies suggest this can occur through a PAF receptor-independent mechanism.[4]

Table 2: General Effects of PAF on Eosinophil Activation

| Activation Parameter | Effect of PAF | Notes |

| Superoxide Production | Induces a bimodal response[3] | Priming with PAF enhances the respiratory burst induced by other stimuli.[5] |

| Degranulation | Induces release of granule proteins (e.g., eosinophil peroxidase)[4] | Can be mediated by a PAF receptor-independent pathway.[4] |

| Intracellular Calcium ([Ca2+]i) Mobilization | Induces a rapid and transient increase[6] | Originates mainly from internal stores.[7] |

| CD11b Expression | Upregulates surface expression[8] | CD11b is a key adhesion molecule involved in eosinophil trafficking. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on eosinophil migration and activation.

Eosinophil Isolation

Highly purified eosinophils are essential for in vitro studies. A common method involves negative selection using immunomagnetic beads.

-

Materials:

-

Anticoagulated whole blood (e.g., with EDTA)

-

Percoll or Ficoll-Paque density gradient medium

-

Red blood cell lysis buffer

-

Eosinophil isolation kit (e.g., MACS Eosinophil Isolation Kit, which uses a cocktail of antibodies against markers on other leukocytes)

-

Buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)

-

-

Procedure:

-

Dilute anticoagulated blood with buffer.

-

Layer the diluted blood over a density gradient medium.

-

Centrifuge to separate mononuclear cells from granulocytes.

-

Collect the granulocyte layer.

-

Lyse contaminating red blood cells using a lysis buffer.

-

Wash the granulocytes.

-

Incubate the cells with a cocktail of biotin-conjugated antibodies against non-eosinophil markers.

-

Add anti-biotin microbeads and incubate.

-

Pass the cell suspension through a separation column placed in a magnetic field. The unlabeled eosinophils are collected in the eluate.

-

Assess purity by cytological staining (e.g., Wright-Giemsa) or flow cytometry.

-

Eosinophil Migration Assay (Boyden Chamber)

The Boyden chamber assay is a widely used method to quantify chemotaxis.

-

Materials:

-

Multi-well chemotaxis chamber (e.g., 48-well microchemotaxis chamber)

-

Polycarbonate filters with a 3- to 5-µm pore size

-

Isolated human eosinophils

-

This compound and other chemoattractants

-

Assay medium (e.g., Gey's balanced salt solution or RPMI 1640 with 0.1% BSA)

-

Fixative (e.g., methanol)

-

Stain (e.g., Wright-Giemsa or Diff-Quik)

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay medium.

-

Add the chemoattractant solutions to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.

-

Place the polycarbonate filter over the lower wells, separating the upper and lower compartments.

-

Resuspend isolated eosinophils in the assay medium at a concentration of approximately 1 x 106 cells/mL.

-

Add the eosinophil suspension to the upper wells.

-

Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, remove the filter. Scrape the non-migrated cells from the upper surface of the filter.

-

Fix and stain the filter.

-

Mount the filter on a microscope slide.

-

Count the number of migrated cells in several high-power fields under a microscope. Data can be expressed as a chemotactic index (fold increase in migration over the negative control).

-

Measurement of Superoxide Production (Luminol-Dependent Chemiluminescence)

This assay measures the respiratory burst activity of eosinophils.

-

Materials:

-

Luminometer

-

Isolated human eosinophils

-

Horseradish peroxidase (HRP) for amplifying the signal

-

This compound and other stimuli (e.g., PMA as a positive control)

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

-

Procedure:

-

Resuspend isolated eosinophils in HBSS.

-

In a luminometer tube or a white 96-well plate, add the eosinophil suspension.

-

Add luminol and HRP to the cell suspension and incubate for a few minutes at 37°C.

-

Place the plate/tubes in the luminometer and measure the baseline chemiluminescence.

-

Inject this compound or other stimuli into the wells.

-

Immediately begin recording the chemiluminescence signal over time (e.g., for 30-60 minutes).

-

Data can be expressed as peak chemiluminescence (in relative light units) or as the integral of the response over time.

-

Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

This assay uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration.

-

Materials:

-

Fluorometer or fluorescence microscope

-

Isolated human eosinophils

-

Fura-2 AM (or other suitable calcium indicator)

-

Pluronic F-127

-

Calcium-free buffer (e.g., HBSS without Ca2+)

-

Buffer containing calcium

-

This compound

-

Ionomycin (B1663694) (for maximal calcium signal)

-

EGTA (for minimal calcium signal)

-

-

Procedure:

-

Incubate isolated eosinophils with Fura-2 AM and Pluronic F-127 in a calcium-containing buffer for 30-60 minutes at 37°C to allow for dye loading.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in a calcium-free buffer.

-

Place the cell suspension in a cuvette in the fluorometer and begin recording the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm.

-

Establish a stable baseline reading.

-

Add this compound to the cuvette and continue recording to observe the initial calcium release from intracellular stores.

-

Add a buffer containing calcium to the cuvette to measure calcium influx across the plasma membrane.

-

At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by EGTA to obtain the minimum fluorescence ratio (Rmin).

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation.

-

Eosinophil Degranulation Assay (β-hexosaminidase Release)

Degranulation can be quantified by measuring the release of granule enzymes such as β-hexosaminidase.

-

Materials:

-

Spectrofluorometer or absorbance plate reader

-

Isolated human eosinophils

-

This compound

-

Substrate for β-hexosaminidase (e.g., 4-methylumbelliferyl N-acetyl-β-D-glucosaminide)

-

Lysis buffer (e.g., 0.1% Triton X-100)

-

Stop solution (e.g., glycine-carbonate buffer)

-

-

Procedure:

-

Resuspend isolated eosinophils in a suitable buffer (e.g., Tyrode's buffer).

-

Aliquot the cell suspension into a 96-well plate.

-

Add this compound or other stimuli to the wells. For total enzyme content, add lysis buffer to control wells. For spontaneous release, add buffer alone.

-

Incubate for 30-60 minutes at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Carefully transfer the supernatant to a new plate.

-

Add the β-hexosaminidase substrate to each well of the supernatant plate.

-

Incubate for a defined period at 37°C.

-

Add the stop solution.

-

Read the fluorescence or absorbance.

-

Calculate the percentage of degranulation as: ((Stimulated Release - Spontaneous Release) / (Total Release - Spontaneous Release)) * 100.

-

Signaling Pathways

The interaction of this compound with eosinophils triggers a complex network of intracellular signaling events. These pathways can be broadly categorized into PAF receptor-dependent and -independent mechanisms.

PAF Receptor-Dependent Signaling

This compound, like other PAF species, primarily exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the eosinophil surface, the PAF receptor (PAFR).[9] Activation of the PAFR in eosinophils initiates at least two distinct signaling pathways.[3]

-

Pertussis Toxin (PTX)-Sensitive Pathway: This pathway is mediated by Gi/o proteins. It is responsible for the initial, transient phase of superoxide production and is crucial for chemotaxis.[3]

-

Pertussis Toxin (PTX)-Resistant Pathway: This pathway involves Gq/11 proteins and leads to the activation of Phosphoinositide 3-kinase (PI3K).[3] This pathway is responsible for the sustained, second phase of superoxide production and is dependent on cellular adhesion, mediated by integrins like CD11b.[3]

Both pathways converge on downstream effectors, including the mobilization of intracellular calcium and the activation of various protein kinases, which ultimately orchestrate the cellular responses of migration and activation.

Caption: PAF Receptor-Dependent Signaling in Eosinophils.

PAF Receptor-Independent Signaling

Interestingly, some eosinophil responses to PAF, particularly degranulation, may occur independently of the classical PAF receptor.[4] Studies have shown that PAF and its metabolite, lyso-PAF, can induce the release of eosinophil peroxidase even in the presence of PAF receptor antagonists or in eosinophils from PAFR-deficient mice.[4] This suggests the existence of a novel receptor or a direct biophysical effect on the cell membrane that triggers degranulation.

Caption: Putative PAF Receptor-Independent Degranulation Pathway.

Experimental Workflow

A typical workflow for investigating the effects of this compound on eosinophil function is outlined below.

Caption: General Experimental Workflow for Studying this compound Effects on Eosinophils.

Conclusion

This compound is a physiologically relevant molecular species of platelet-activating factor that is a potent chemoattractant for human eosinophils, with a potency equivalent to that of PAF C-16:0 and C-18:0.[1] Its effects on eosinophil migration are mediated through the classical PAF receptor and involve complex intracellular signaling cascades. While the broader effects of PAF on eosinophil activation, including superoxide production and degranulation, are well-documented, there is a need for further research to provide specific quantitative comparisons of the bioactivity of this compound relative to other PAF species in these activation pathways. The detailed experimental protocols and an understanding of the signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the precise role of this compound in eosinophil-mediated inflammatory diseases and to explore its potential as a therapeutic target.

References

- 1. Eosinophil migration in response to three molecular species of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet-activating factor. A potent chemotactic and chemokinetic factor for human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mouse and human eosinophils degranulate in response to platelet-activating factor (PAF) and lysoPAF via a PAF-receptor-independent mechanism: evidence for a novel receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Priming of the respiratory burst in human eosinophils is accompanied by changes in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for two platelet activating factor receptors on eosinophils: dissociation between PAF-induced intracellular calcium mobilization degranulation and superoxides anion generation in eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms involved in eosinophil migration. Platelet-activating factor-induced chemotaxis and interleukin-5-induced chemokinesis are mediated by different signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Eosinophil Adhesion by Lysophosphatidylcholine via a Non–Store-Operated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. babraham.ac.uk [babraham.ac.uk]

An In-depth Technical Guide to the Physiological Concentration and Analysis of PAF C18:1 in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Platelet-Activating Factor C18:1 (PAF C18:1), a key lipid mediator, with a focus on its physiological concentration in human plasma, its signaling pathways, and the methodologies required for its precise quantification.

Introduction to Platelet-Activating Factor (PAF)

Platelet-Activating Factor (PAF) is a class of potent, biologically active phospholipid mediators involved in a wide array of physiological and pathological processes.[1] These include platelet aggregation, inflammation, allergic responses, and thrombosis.[1] PAF is not a single molecule but rather a family of structurally related lipids, primarily 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholines, which differ in the length of the alkyl chain at the sn-1 position.[1] The C18:1 isoform, containing an 18-carbon chain with one double bond, is one of the major forms found in human plasma alongside C16:0 and C18:0 PAF.[2][3]

Under normal physiological conditions, PAF is maintained at extremely low concentrations through tightly regulated synthesis and rapid degradation by PAF acetylhydrolase (PAF-AH) enzymes.[1][4] Its potent, hormone-like activity makes the precise measurement of its basal levels in plasma a critical but challenging task for researchers studying its role in health and disease.[1]

Physiological Concentration of PAF in Human Plasma